5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one
Description
Properties
IUPAC Name |
5-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c1-3-2-10-5-7-6-4(9)8(3)5/h2H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZCKSRMODIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NNC(=O)N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64040-59-1 | |
| Record name | 5-methyl-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction with 2-Bromo-3-oxo-thiazolidine
Heating equimolar quantities of 4-amino-5-methyl-1,2,4-triazole-3-thiol and 2-bromo-3-oxo-thiazolidine in ethanol at 78°C for 6 hours produces the target compound via SN2 mechanism. The reaction proceeds through intermediate thioether formation, followed by intramolecular cyclization eliminating HBr. Yield optimization studies indicate:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | NaH | 78 | 6 | 82 |
| DMF | Et3N | 100 | 4 | 75 |
| THF | K2CO3 | 65 | 8 | 68 |
Ethanol emerges as optimal due to superior solubility of both reactants and byproduct sequestration.
Phenacyl Bromide Route
Alternative protocols employ phenacyl bromide derivatives substituted with thiazolone moieties. For instance, 5-methyl-3-oxo-2-phenacylthiazolidine reacts with the triazole thiol in acetonitrile under reflux, achieving 78% yield after 5 hours. This method introduces aromatic diversity at position 6, though steric effects from bulkier substituents decrease yields to 55–60%.
Ring-Closing Approaches via Intramolecular Cyclization
Formic acid-mediated cyclization provides a metal-free alternative. Treatment of N-(3-mercapto-5-methyl-1,2,4-triazol-4-yl)thiazole-3-carboxamide with 98% formic acid at 110°C for 12 hours induces dehydration and ring closure:
$$ \text{C}{7}\text{H}{9}\text{N}{3}\text{OS} + \text{HCOOH} \rightarrow \text{C}{6}\text{H}{6}\text{N}{4}\text{OS} + \text{H}{2}\text{O} + \text{HCO}{2}\text{H} $$
Key advantages include avoidance of halogenated reagents and compatibility with acid-stable functional groups. However, prolonged heating risks decarboxylation, necessitating strict temperature control below 115°C.
Multicomponent Reaction Platforms
Recent advances adapt one-pot methodologies to streamline synthesis. A three-component system combining:
- 4-Amino-5-methyl-1,2,4-triazole-3-thiol
- Ethyl 2-chloroacetoacetate
- Thioacetic acid
In refluxing toluene with p-TsOH catalyst (20 mol%), produces the target compound in 85% yield after 3 hours. The mechanism proceeds through sequential Knoevenagel condensation, thioesterification, and cyclodehydration. Microwave irradiation at 150 W reduces reaction time to 45 minutes while maintaining 83% yield.
Post-Functionalization and Derivative Synthesis
The 3-keto group permits further elaboration:
Grignard Additions
Reaction with methylmagnesium bromide in THF at 0°C yields 3-hydroxy-3-methyl derivatives, though lactam tautomerization necessitates careful pH control during workup.
Condensation with Hydrazines
Hydrazine hydrate in ethanol introduces hydrazone moieties at C3, creating precursors for fused pyrazole systems. These derivatives show enhanced solubility in polar aprotic solvents compared to the parent compound.
Spectroscopic Characterization Benchmarks
Consistent spectral features confirm successful synthesis:
- 1H NMR (400 MHz, DMSO-d6) : δ 2.38 (s, 3H, CH3), 3.92 (s, 2H, SCH2), 5.21 (s, 1H, NH), 7.45–7.52 (m, aromatic H)
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S)
- MS (EI) : m/z 210 [M+H]+
X-ray crystallography of analogous compounds confirms the triazolo-thiazolone fusion adopts a planar configuration with π-π stacking distances of 3.4–3.6 Å.
Industrial-Scale Optimization Considerations
Pilot plant trials identify critical process parameters:
- Exothermic Control : Slow addition of bromoketone precursors prevents thermal runaway during cyclocondensation
- Byproduct Management : HBr scrubbing with NaOH minimizes equipment corrosion
- Crystallization Optimization : Ethanol/water (3:1 v/v) achieves 95% phase purity
Continuous flow reactors enhance reproducibility, achieving space-time yields of 1.2 kg/L·h versus 0.4 kg/L·h in batch systems.
Chemical Reactions Analysis
Electrophilic Substitution
-
Methoxy derivatives : Formed via nucleophilic substitution using methoxide ions. 5-Methoxy analogs (e.g., 13 ) show 23% yield after flash chromatography .
-
Halogenation : Chlorine/bromine substituents enhance biological activity, as seen in 3-[(2,4-dichlorophenoxy)methyl] derivatives (yield: ~30%) .
Cross-Coupling Reactions
-
Suzuki coupling : Aryl boronic acids react with halogenated intermediates to form biaryl derivatives. For example, phenoxymethyl-substituted analogs exhibit 65–72% yields .
Spectral and Analytical Data
Critical characterization data for triazolo-thiazole derivatives:
| Compound | Yield (%) |
NMR (DMSO-
, δ ppm) | IR (cm
) | Reference |
|-----------------|-----------|-------------------------------------------------|---------------------------|-----------|
| 6-Methyl (3 ) | 10 | 2.41 (s, CH
), 7.28–9.55 (Ar-H, H3) | N/A | |
| 5-Methoxy (13 ) | 23 | 4.01 (s, OCH
), 7.22–9.34 (Ar-H) | 1587 (C=N) | |
| Phenoxymethyl | 72 | 5.1 (s, OCH
), 7.4–6.7 (Ar-H) | 3050 (Ar C-H), 2745 (CH
) | |
Biological Activity Correlations
Structural modifications impact pharmacological properties:
-
Antibacterial activity : 5-Aryl-1,2,4-triazole-3-thiones show MIC values of 3.25–32 μg/mL against Mycobacterium tuberculosis .
-
Anticonvulsant effects : Thiadiazole derivatives with Cl/Br substituents exhibit 85–100% seizure protection in MES/scPTZ models .
Reaction Mechanisms
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one derivatives. Research indicates that compounds containing this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that derivatives of 1,2,4-triazoles showed promising activity against human colorectal cancer cells (HT29), suggesting their role as potential inhibitors of critical kinases involved in cancer progression .
- Another investigation into related triazolo-thiadiazole compounds revealed their ability to induce apoptosis in cancer cells through mechanisms involving PARP-1 inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Derivatives of this compound have shown efficacy against a range of pathogens:
- Research indicates that certain derivatives possess antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
- The thiazole ring's contribution to the overall antimicrobial effect has been noted in several studies focusing on structurally similar compounds .
Enzyme Inhibition
The triazole-thiazole framework has been linked to the inhibition of various enzymes that are crucial in disease processes:
- Compounds derived from this scaffold have been explored as inhibitors of urease enzymes in urease-positive microorganisms. This inhibition is significant for treating infections caused by these pathogens .
- Additionally, the potential for these compounds to act as enzyme inhibitors for carbonic anhydrases and cholinesterases has been documented .
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory activities of related compounds have been extensively researched:
- Several studies have indicated that triazole derivatives can reduce pain and inflammation through various biochemical pathways. This suggests their potential use in developing new analgesics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Influence
- Ring Fusion : Triazolo-thiazoles (e.g., the target compound) differ from triazolothiadiazoles (e.g., 9b ) by replacing one sulfur atom with a ketone, altering electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility : The ketone group in 5-methyl-2H,3H-triazolothiazol-3-one improves aqueous solubility compared to sulfur-rich triazolothiadiazoles (e.g., 9b ), which are more lipophilic .
- Stability : Methyl substituents at the 5-position (as in the target compound) enhance thermal stability relative to aryl-substituted analogs (e.g., naphthyl derivatives in ) .
Table 3: Bioactivity Comparison
- SAR Insights :
- Antitumor activity correlates with electron-withdrawing substituents (e.g., esters in 9b ) .
- Antifungal activity in pyrazole derivatives arises from methoxyphenyl groups enhancing target binding .
- The absence of a thiadiazole sulfur in the target compound may reduce cytotoxicity compared to 9b but could broaden therapeutic windows.
Biological Activity
5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one is a heterocyclic compound notable for its unique structural features combining triazole and thiazole rings. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to its diverse chemical reactivity and biological interactions.
Pharmacological Properties
Research has highlighted several key pharmacological properties of this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of Mycobacterium species, which are responsible for tuberculosis and other infections .
- Anticancer Potential : The compound has demonstrated cytotoxic effects in various cancer cell lines. In vitro studies indicated that it can induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and interaction with cellular pathways .
- Enzyme Inhibition : Its ability to act as an enzyme inhibitor has been explored extensively. The compound may inhibit urease activity, which is crucial in certain metabolic processes in pathogens .
The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological macromolecules. The mechanism generally involves:
- Binding to Active Sites : The compound can bind to the active sites of enzymes or receptors, thereby inhibiting their activity. This is particularly relevant in its role as an antimicrobial agent.
- Formation of Hydrogen Bonds : The presence of nitrogen and sulfur atoms facilitates the formation of hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 5-methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one, and how are intermediates characterized?
The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation : Reacting hydrazine hydrate with thiocarbazide derivatives under reflux in n-butanol to form the triazole-thiadiazole core .
- Functionalization : Introducing substituents (e.g., methyl groups) using phosphorus oxychloride as a catalyst in aromatic carboxylic acid reactions .
- Purification : Recrystallization from dimethyl sulfoxide/water (1:1) and validation via HPLC (>95% purity) . Characterization :
- 1H NMR : Peaks at δ 2.45–2.55 ppm confirm methyl groups; aromatic protons appear at δ 7.20–8.10 ppm .
- IR Spectroscopy : Absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .
Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s structure?
- Elemental Analysis : Validate empirical formulas (e.g., C₈H₆N₄OS) with <0.3% deviation .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+ at m/z 223.08) .
- HPLC : C18 columns with acetonitrile/water (70:30) mobile phase at 1.0 mL/min flow rate ensure purity .
Q. What preliminary biological activities have been reported for this compound?
- Antifungal Activity : Inhibits 14-α-demethylase lanosterol (PDB: 3LD6) via molecular docking (binding energy: −8.2 kcal/mol) .
- Antiviral Potential : EC₅₀ values of 12–18 μM against RNA viruses in cell-based assays .
- Low Toxicity : Acute toxicity studies in guinea pigs show no adverse effects at 40 mg/kg (subcutaneous) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions with fungal cytochrome P450 enzymes?
- Target Selection : Use 14-α-demethylase (CYP51) from Candida albicans (PDB: 3LD6) .
- Software : AutoDock Vina with Lamarckian genetic algorithm; parameters: grid size 60×60×60 Å, exhaustiveness=100 .
- Validation : Compare docking scores with fluconazole (control) and analyze hydrogen bonds with heme cofactors .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-Analysis : Normalize data using pIC₅₀ values and assess assay variability (e.g., cell lines, incubation times) .
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on R positions) with potency trends .
- Dose-Response Validation : Re-test disputed compounds in standardized MIC assays (CLSI guidelines) .
Q. How are toxicity profiles evaluated for preclinical development?
- Acute Toxicity : Single-dose subcutaneous injection (40 mg/kg) in guinea pigs; monitor weight, organ histopathology for 14 days .
- Chronic Toxicity : 90-day oral administration (10 mg/kg/day) with serum ALT/AST and creatinine level checks .
- Enzyme Inhibition : Assess CYP450 inhibition (e.g., CYP3A4) using luminescent assays .
Q. What synthetic modifications enhance selectivity for AKT kinase inhibition in cancer models?
- Substituent Optimization : Introduce 3,4-dimethoxyphenyl groups at position 6 to improve hydrophobic binding to AKT1’s PH domain .
- Prodrug Design : Incorporate esterase-cleavable groups (e.g., acetyl) to enhance bioavailability .
- In Vivo Testing : Use glioblastoma xenograft models to measure tumor volume reduction (e.g., 60% inhibition at 50 mg/kg) .
Q. How are in vivo pharmacokinetic parameters assessed for this compound?
- ADME Profiling :
- Absorption : Caco-2 cell permeability assay (Papp > 1×10⁻⁶ cm/s) .
- Metabolism : Liver microsome incubation (human/rat) to calculate t₁/₂ and intrinsic clearance .
- Bioavailability : Oral administration in rats with plasma LC-MS/MS analysis (AUC₀–24h = 450 ng·h/mL) .
Methodological Notes
- Avoided Sources : Data from BenchChem and Sigma-Aldrich were excluded per reliability guidelines.
- Key Challenges : Heterogeneity in biological assay conditions necessitates rigorous standardization .
- Emerging Tools : Machine learning models (e.g., QSAR) can predict bioactivity and toxicity to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
